3-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester is a chemical compound with significant potential in medicinal chemistry. This compound, identified by the CAS number 1353954-14-9, features a complex structure that integrates a piperidine ring with a pyrimidine moiety and a tert-butyl ester functional group. The molecular formula for this compound is C17H28N4O3S, and it has a molecular weight of 368.49 g/mol .
This compound falls under the category of amino acids and piperidine derivatives, which are often explored for their biological activities, particularly in the context of drug discovery. Its structure suggests potential applications in targeting specific biological pathways, such as those involved in cell proliferation and signaling .
The synthesis of 3-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High-Performance Liquid Chromatography) are commonly used to monitor the progress and purity of the synthesis.
The molecular structure of 3-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester features:
The compound's structural data can be visualized using molecular modeling software, which provides insights into its three-dimensional conformation and potential interactions with biological targets .
The compound undergoes various chemical reactions typical for amino acids and esters, including:
These reactions are crucial for modifying the compound's properties or enhancing its biological activity. Reaction conditions must be optimized to achieve desired outcomes without unwanted side reactions.
Further research is necessary to elucidate the precise mechanisms through which this compound exerts its effects on cellular processes.
The physical properties of 3-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester include:
Key chemical properties include:
This compound has potential applications in several scientific fields:
The compound 3-[Methyl-(2-methylsulfanyl-pyrimidin-4-yl)-amino]-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1261231-15-5) emerged as a strategic intermediate in pharmaceutical research during the late 2000s. Its first reported synthesis aligns with the CAS registry date (~2011), coinciding with accelerated development of kinase inhibitors targeting cancer and inflammatory diseases [1]. The structural architecture—featuring a tert-butoxycarbonyl (Boc)-protected piperidine linked to a methylthio-substituted pyrimidine—reflects synthetic trends in privileged pharmacophore hybridization. Key milestones include:
Table 1: Key Identifiers and Properties
| Property | Value |
|---|---|
| CAS Registry Number | 1261231-15-5 |
| Molecular Formula | C₁₆H₂₆N₄O₂S |
| Molecular Weight | 338.47 g/mol |
| Boiling Point (Predicted) | 469.7 ± 35.0 °C |
| Density (Predicted) | 1.19 ± 0.1 g/cm³ |
| pKa (Predicted) | 5.26 ± 0.10 |
| Canonical SMILES | CSc1nccc(N(C)C2CCCN(C(=O)OC(C)(C)C)C2)n1 |
This Boc-protected aminopyrimidine-piperidine hybrid serves as a versatile scaffold in synthetic organic chemistry due to three key features:
Table 2: Comparative Analysis of Piperidine Regioisomers
| Parameter | 3-Substituted Isomer (CAS 1261231-15-5) | 4-Substituted Isomer (CAS 1261234-19-8) |
|---|---|---|
| Molecular Formula | C₁₆H₂₆N₄O₂S | C₁₆H₂₆N₄O₂S |
| MDL Number | MFCD18380121 | MFCD18380126 |
| Commercial Price (1g) | $635 (Crysdot, 2021) | $635 (Crysdot, 2021) |
| Predicted Boiling Point | 469.7°C | Data not available |
| Key Suppliers | Meryer, Amber MolTech | Hangzhou MolCore, Meryer |
The molecular framework of this compound aligns with key principles in bioisosteric drug design:
Table 3: Commercial Procurement Landscape (2021–2025)
| Supplier | Catalog Number | Purity | Pack Size | Price (USD) |
|---|---|---|---|---|
| Crysdot | CD11311646 | 97% | 1 g | $635 |
| Fluorochem | F089915 | >95% | 500 mg | Discontinued |
| Amber MolTech | Not specified | Technical | Custom | Quote-based |
CAS No.: 31373-65-6
CAS No.: 110075-07-5
CAS No.: 463-82-1
CAS No.:
CAS No.: 68609-92-7